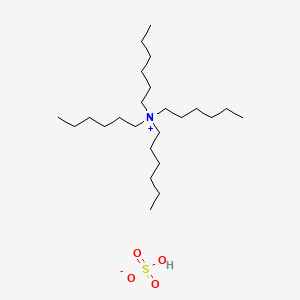

Tetrahexylammonium hydrogen sulphate

Descripción

Significance and Interdisciplinary Relevance of Tetrahexylammonium (B1222370) Hydrogensulfate in Modern Chemistry

The primary significance of tetrahexylammonium hydrogensulfate lies in its function as a phase transfer catalyst (PTC). chemimpex.com In this role, it efficiently transfers ionic species across the interface of two immiscible liquids, thereby accelerating reactions that would otherwise be slow or require harsh conditions. chemimpex.com This capability is instrumental in organic synthesis, where it helps to improve the efficiency of chemical processes and supports greener chemistry practices by minimizing waste and the need for excess reagents. chemimpex.com Researchers have successfully used tetrahexylammonium hydrogensulfate to streamline the synthesis of complex organic molecules, avoiding more hazardous or less efficient conventional methods. chemimpex.com

Beyond catalysis, the compound demonstrates interdisciplinary relevance in the field of electrochemistry. It serves as a supporting electrolyte, enhancing the conductivity and stability within various types of electrochemical cells. chemimpex.com This application is critical for advancing research in energy storage and conversion technologies, such as batteries and fuel cells. chemimpex.com Its lipophilic nature also makes it an efficient catalyst in specific metal-catalyzed reactions, for instance, those involving ruthenium. sigmaaldrich.com

Historical Evolution and Impact of Quaternary Ammonium (B1175870) Salts in Catalysis and Separation Science

Quaternary ammonium salts (QAS), or "quats," represent a class of compounds with a permanently charged polyatomic ion of the structure [NR₄]⁺, where R can be an alkyl or aryl group. wikipedia.org Their development has had a profound impact on both catalysis and separation science. Initially recognized for their antimicrobial and surfactant properties, their application in chemical synthesis grew significantly with the advent of phase transfer catalysis (PTC). wikipedia.orgclinicalservicesjournal.com

In catalysis, QAS like tetrahexylammonium hydrogensulfate became game-changers by enabling reactions between reagents in separate, immiscible phases. wikipedia.org This mechanism involves the quaternary ammonium cation forming an ion pair with the reactant anion from the aqueous phase. This new, more lipophilic ion pair can then migrate into the organic phase to react with the organic substrate. mdpi.com This process avoids the need for expensive, anhydrous, or polar aprotic solvents and often leads to higher yields and purer products. Quaternary ammonium salts have been found to be superior to other PTC systems like crown ethers and polyethylene (B3416737) glycols in many applications. taylorandfrancis.com

In separation science, the unique properties of QAS have been harnessed for various techniques. They are fundamental components of anion exchange resins, where the positively charged quaternary ammonium groups are immobilized on a polymer support to capture and exchange anions. wikipedia.org More recently, their role in enhancing the separation efficiency of nanofiltration membranes has been explored. Studies have shown that the addition of quaternary ammonium salts can significantly increase the rejection of specific ions, opening new possibilities for separating monovalent ions from multicomponent systems. researchgate.net

Current Research Landscape and Future Trajectories for Tetrahexylammonium Hydrogensulfate Studies

Current research on tetrahexylammonium hydrogensulfate continues to build on its established role as a phase transfer catalyst, exploring its efficacy in a variety of organic transformations. Specific examples of its application include:

The epoxidation of α,β-unsaturated ketones using sodium perborate (B1237305) in a biphasic system. sigmaaldrich.comsigmaaldrich.com

The transfer hydrogenolysis of aryl bromides with aqueous sodium formate (B1220265), catalyzed by a palladium-triphenylphosphine complex. sigmaaldrich.comsigmaaldrich.com

The carbonylation of benzylic and allylic bromides to produce carboxylic esters. sigmaaldrich.comsigmaaldrich.com

The compound is also identified as a particularly efficient catalyst for certain ruthenium-catalyzed reactions, highlighting its utility in specialized areas of organometallic catalysis. sigmaaldrich.com

Future research trajectories are likely to focus on expanding the applications of tetrahexylammonium hydrogensulfate and other advanced QAS. A key area of interest is the development of more sustainable and recyclable catalytic systems. This includes creating catalysts with enhanced durability for long-term use in continuous-flow reactors, which is a critical step for industrial-scale adoption. mdpi.com As the principles of green chemistry become more integrated into chemical synthesis, the demand for efficient, stable, and versatile phase transfer catalysts like tetrahexylammonium hydrogensulfate is expected to grow. chemimpex.com Further investigations will likely aim to elucidate structure-performance relationships to design even more effective and selective catalysts for a broader range of chemical reactions. mdpi.com

Data Tables

Table 1: Properties of Tetrahexylammonium Hydrogensulfate

| Property | Value |

|---|---|

| CAS Number | 32503-34-7 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₂₄H₅₃NO₄S chemimpex.com |

| Linear Formula | [CH₃(CH₂)₅]₄N(HSO₄) sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 451.75 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder chemimpex.com |

| Melting Point | 98-100 °C chemimpex.comsigmaaldrich.com |

| Purity | ≥98.0% sigmaaldrich.com |

Table 2: Research Applications of Tetrahexylammonium Hydrogensulfate

| Application Area | Reaction Type | Role of Tetrahexylammonium Hydrogensulfate |

|---|---|---|

| Organic Synthesis | Epoxidation of α,β-unsaturated ketones | Phase Transfer Catalyst sigmaaldrich.comsigmaaldrich.com |

| Organic Synthesis | Transfer hydrogenolysis of aryl bromides | Phase Transfer Agent sigmaaldrich.comsigmaaldrich.com |

| Organic Synthesis | Carbonylation of benzylic and allylic bromides | Phase Transfer Agent sigmaaldrich.comsigmaaldrich.com |

| Electrochemistry | Electrochemical cells (e.g., batteries, fuel cells) | Supporting Electrolyte chemimpex.com |

| Organometallic Catalysis | Ruthenium-catalyzed reactions | Catalyst sigmaaldrich.com |

Structure

2D Structure

Propiedades

Número CAS |

32503-34-7 |

|---|---|

Fórmula molecular |

C24H52NO4S- |

Peso molecular |

450.7 g/mol |

Nombre IUPAC |

tetrahexylazanium sulfate |

InChI |

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |

Clave InChI |

RULHPTADXJPDSN-UHFFFAOYSA-L |

SMILES canónico |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-] |

Otros números CAS |

32503-34-7 |

Pictogramas |

Irritant |

Números CAS relacionados |

20256-54-6 (Parent) |

Origen del producto |

United States |

Catalytic Applications of Tetrahexylammonium Hydrogensulfate in Organic Transformations

Fundamental Principles of Phase Transfer Catalysis Mediated by Tetrahexylammonium (B1222370) Hydrogensulfate

Phase transfer catalysis (PTC) is a powerful technique that enables or accelerates reactions between reactants located in different phases, typically an aqueous and an organic phase. mdpi.comdalalinstitute.com Tetrahexylammonium hydrogensulfate, with its lipophilic tetrahexylammonium cation and hydrophilic hydrogensulfate anion, is particularly well-suited for this role. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Mechanistic Pathways of Ion Transfer Across Immiscible Phases

The primary mechanism by which tetrahexylammonium hydrogensulfate facilitates reactions is through the transfer of anions from the aqueous phase to the organic phase. dalalinstitute.com The large, lipophilic tetrahexylammonium cation pairs with the reactant anion in the aqueous phase, forming an ion pair. This ion pair possesses sufficient organic character to be soluble in the organic phase, where it can then react with the organic substrate. mdpi.com

There are two main mechanistic models for this process:

The Starks' Extraction Mechanism: In this model, the tetrahexylammonium cation (Q⁺) resides in the organic phase and exchanges its original counter-ion (X⁻) for the reactant anion (Y⁻) from the aqueous phase at the interface. The newly formed ion pair (Q⁺Y⁻) then moves into the bulk of the organic phase to react. mdpi.com

The Interfacial Mechanism: This mechanism is often invoked for reactions involving the generation of carbanions. Deprotonation of an organic substrate occurs at the interface between the organic and a concentrated aqueous base phase. The resulting carbanion is then immediately paired with the tetrahexylammonium cation and transferred into the organic phase for subsequent reaction. mdpi.com The lipophilicity of the catalyst is a key factor in this mechanism, as the catalytic species are primarily dissolved in the organic phase and at the interface. mdpi.com

Influence of Cationic Structure and Counterion on Catalytic Efficiency

The efficiency of a phase transfer catalyst is significantly influenced by the structure of its cation and the nature of its counterion. rsc.org

Cationic Structure: The lipophilicity of the tetrahexylammonium cation, with its four long hexyl chains, is crucial for its effectiveness. This structure allows it to effectively shield the positive charge and solubilize the ion pair in the organic solvent. biomedres.us Generally, for quaternary ammonium (B1175870) salts, a higher degree of symmetry in the cation structure can lead to better shielding of the positive charge and improved catalytic effect. biomedres.us The accessibility and structural tunability of these catalysts have established their widespread use. mdpi.com

Diverse Organic Reactions Facilitated by Tetrahexylammonium Hydrogensulfate

Tetrahexylammonium hydrogensulfate has proven to be an effective catalyst in a wide array of organic reactions, demonstrating its versatility in synthetic chemistry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Epoxidation of Unsaturated Ketones and Related Substrates

Tetrahexylammonium hydrogensulfate can be used as a phase-transfer agent for the epoxidation of α,β-unsaturated ketones. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction is typically carried out in a biphasic system, such as dichloromethane (B109758) and water, using an oxidizing agent like sodium perborate (B1237305). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The catalyst facilitates the transfer of the active oxidizing species from the aqueous phase to the organic phase, where it can react with the unsaturated ketone to form the corresponding epoxide. nih.govnih.gov The mechanism generally involves the nucleophilic addition of a hydroperoxide to the unsaturated ketone, followed by an intramolecular nucleophilic substitution to form the epoxide ring. nih.gov

Transfer Hydrogenolysis and Carbonylation Reactions

This phase transfer catalyst is also employed in transfer hydrogenolysis and carbonylation reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Transfer Hydrogenolysis: An example is the palladium-triphenylphosphine catalyzed transfer hydrogenolysis of aryl bromides using aqueous sodium formate (B1220265) as the hydrogen donor. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The catalyst aids in bringing the formate ion into the organic phase to participate in the catalytic cycle.

Carbonylation: Tetrahexylammonium hydrogensulfate facilitates the carbonylation of benzylic and allylic bromides to synthesize carboxylic esters. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This process involves the introduction of a carbonyl group into the organic substrate, a transformation that is significantly enhanced by the use of a phase transfer catalyst.

Alkylation Reactions, Including N-, O-, C-, and S-Alkylation

Phase transfer catalysis, utilizing catalysts like tetrahexylammonium hydrogensulfate, is a widely used method for alkylation reactions. alfachemic.com It allows for the introduction of alkyl groups to various heteroatoms such as nitrogen, oxygen, carbon, and sulfur. alfachemic.com

N-Alkylation: Tetrahexylammonium hydrogensulfate can be used in the selective N1-alkylation of dihydropyrimidinones under solvent-free conditions. researchgate.net

O-Alkylation: The O-glycosylation of hydroxamic acids has been performed using tetrabutylammonium (B224687) hydrogensulfate, a related quaternary ammonium salt, as the catalyst. researchgate.net

C-Alkylation: Phase transfer catalysis is particularly effective for the C-alkylation of substrates with pKa values up to 23. phasetransfercatalysis.com This includes the alkylation of activated methylene (B1212753) groups, such as those found in hydantoins and sulfones. phasetransfercatalysis.comnih.gov

S-Alkylation: The principles of phase transfer catalysis can be applied to the synthesis of compounds like O,S-diethyl,olylmethyl-methylthiomalonate, where a hydrocarbon group is introduced to a sulfur atom. alfachemic.com

Table 1: Summary of Catalytic Applications

| Reaction Type | Substrate | Reagents | Product |

|---|---|---|---|

| Epoxidation | α,β-Unsaturated Ketones | Sodium Perborate | Epoxides |

| Transfer Hydrogenolysis | Aryl Bromides | Sodium Formate, Pd-PPh₃ | Aryl Compounds |

| Carbonylation | Benzylic/Allylic Bromides | Carbon Monoxide | Carboxylic Esters |

| N-Alkylation | Dihydropyrimidinones | Alkyl Halides | N1-Alkylated Products |

| C-Alkylation | Hydantoins | Alkyl Halides | C5-Alkylated Hydantoins |

Condensation Reactions (e.g., Hantzsch Dihydropyridine (B1217469) Synthesis, Biginelli Condensation)

While phase-transfer catalysis is a common strategy for various condensation reactions, specific documented applications of tetrahexylammonium hydrogensulfate as a catalyst for the Hantzsch dihydropyridine synthesis or the Biginelli condensation are not prominently featured in the reviewed scientific literature. These multicomponent reactions often utilize other acidic or phase-transfer catalysts.

Oxidation Reactions of Organic Substrates (e.g., Benzylic and Alkane C-H Bonds)

Tetrahexylammonium hydrogensulfate is effectively employed as a phase-transfer catalyst in the oxidation of benzylic C-H bonds. In these systems, it facilitates the interaction between an aqueous oxidizing agent and an organic substrate. A notable application involves the oxidation of aromatic side chains to ketones or tertiary alcohols using aqueous hydrogen peroxide as the oxidant and ruthenium trichloride (B1173362) (RuCl₃) as the primary catalyst. epdf.pub In this process, tetrahexylammonium hydrogensulfate is believed to play a threefold role: it extracts both the hydrogen peroxide and the RuCl₃ into the organic phase and stabilizes the Ru(III) center against reduction to inactive metallic ruthenium. epdf.pub

Furthermore, its utility has been demonstrated in ruthenium-catalyzed reactions that proceed via the activation of a benzylic C-H bond in a radical process, leading to the synthesis of valuable compounds like β-lactams. ub.edu Detailed studies on its application for the oxidation of non-activated alkane C-H bonds are not extensively available in the provided literature.

Table 1: Oxidation Reactions Catalyzed by Tetrahexylammonium Hydrogensulfate Systems This table is interactive. Click on the headers to sort.

| Substrate Type | Catalyst System | Oxidant | Product Type | Reference |

|---|---|---|---|---|

| Aromatics with side chains | RuCl₃ / Tetrahexylammonium hydrogensulfate | Aqueous H₂O₂ | Ketones or Tertiary Alcohols | epdf.pub |

| N-tethered benzyl (B1604629) trichloroacetamides | "Ru" complex / Tetrahexylammonium hydrogensulfate | - | β-lactams | ub.edu |

Cyclization and Dehydrohalogenation Processes

Tetrahexylammonium hydrogensulfate is identified as a potential phase-transfer catalyst for intramolecular cyclization reactions. For instance, it is listed as a suitable catalyst for the synthesis of N-benzyl lactam compounds, which involves a condensation reaction followed by an intramolecular cyclization. google.com Its role in promoting the formation of β-lactams through a ruthenium-complex-promoted radical process involving benzylic C-H activation also highlights its application in cyclization. ub.edu In the field of peptide chemistry, it has been cited as a possible ion-pairing agent during the cyclization of linear peptides to form products like Lanreotide. google.com Specific examples of its use in dehydrohalogenation reactions were not found in the reviewed sources.

Kinetic Investigations and Mechanistic Elucidation in Tetrahexylammonium Hydrogensulfate-Catalyzed Systems

Determination of Rate Laws and Activation Parameters

While the efficiency of tetrahexylammonium hydrogensulfate as a catalyst is well-established, detailed kinetic studies providing specific rate laws and thermodynamic activation parameters (such as ΔH* and ΔS*) for reactions it catalyzes are not extensively detailed in the available literature. epdf.pub Comparative studies on transfer hydrogenation have shown that its efficiency correlates with its lipophilicity, which is a key parameter in phase-transfer catalysis theory. epdf.pub For example, in the palladium-catalyzed transfer hydrogenolysis of aryl bromides using aqueous sodium formate, tetrahexylammonium hydrogensulfate was found to be the most efficient among a series of onium salt catalysts. epdf.pub

Identification and Characterization of Catalytic Intermediates

The primary mechanism of tetrahexylammonium hydrogensulfate involves phase-transfer catalysis. The large, lipophilic tetrahexylammonium cation [N(C₆H₁₃)₄]⁺ forms an ion pair with an anion from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to be transported from the aqueous medium to the organic substrate, where the reaction occurs.

For instance, in transfer hydrogenations using sodium formate, the catalyst extracts the formate anion (HCOO⁻) into the organic phase. epdf.pub Similarly, in oxidation reactions, it can transport the hydrogen peroxide anion. epdf.pub In ruthenium-catalyzed oxidations, the catalyst's role extends beyond simple anion transport. It also functions to extract the metal catalyst (RuCl₃) and stabilize the active catalytic species in the organic phase, preventing its precipitation and deactivation. epdf.pub The catalytic cycle is completed when the resulting anion (e.g., hydrogensulfate) is transferred back to the aqueous phase in exchange for another reactant anion.

Sustainable Aspects and Reusability of Tetrahexylammonium Hydrogensulfate in Catalytic Cycles

The use of tetrahexylammonium hydrogensulfate in aqueous-organic biphasic systems aligns with principles of green chemistry. epdf.pubdokumen.pub This approach allows for the reaction to occur efficiently at the interface or in the organic phase while confining the catalyst to one phase, which simplifies its separation from the products and the aqueous medium at the end of the reaction. epdf.pub This separation is a crucial step for potential catalyst recycling, which can reduce chemical waste and improve the economic viability of a process.

While the methodology inherently supports sustainability, specific studies detailing the number of cycles tetrahexylammonium hydrogensulfate can be reused for without significant loss of activity are not extensively documented. In some processes, the need for a phase-transfer catalyst like tetrahexylammonium hydrogensulfate can be circumvented by using biphasic systems with ionic liquids, which can sometimes offer even easier recovery through simple decantation. epdf.pub The general lack of vapor pressure of ionic liquids and phase-transfer salts like tetrahexylammonium hydrogensulfate also contributes to their consideration as environmentally friendlier alternatives to volatile organic compounds (VOCs). dokumen.pub

Application in Solvent-Free and Reduced-Solvent Reaction Conditions

Tetrahexylammonium hydrogensulfate, a prominent phase-transfer catalyst (PTC), has demonstrated utility in organic reactions conducted under solvent-free or reduced-solvent conditions, aligning with the principles of green chemistry. Its effectiveness in these systems is largely attributed to its ability to facilitate the interaction of reactants from different phases (e.g., a solid inorganic salt and an organic substrate) without the need for a bulk organic solvent. epdf.pub

A notable application is in the oxidation of alcohols. Research has shown that a combination of sodium tungstate (B81510) and a phase-transfer agent like methyltrioctylammonium hydrogensulfate, which is structurally and functionally similar to tetrahexylammonium hydrogensulfate, can effectively catalyze the selective oxidation of alcohols with hydrogen peroxide in an organic solvent-free medium. epdf.pub

Specifically for tetrahexylammonium hydrogensulfate, it has been employed as a co-catalyst in a solvent-avoiding system for the epoxidation of electron-deficient alkenes, such as α,β-unsaturated ketones. epdf.pub In this method, sodium perborate in the presence of sodium hydroxide (B78521) acts as the oxidizing agent. The reaction proceeds in a biphasic system where the use of a bulk organic solvent is circumvented. epdf.pub The role of tetrahexylammonium hydrogensulfate is to transport the active oxidizing species from the aqueous/solid phase to the organic substrate phase, thus promoting the reaction. While this method significantly reduces solvent usage, it is noted that for purification, some products can be isolated directly via distillation, whereas others may still necessitate an extraction step with an organic solvent. epdf.pub

The following table summarizes the key aspects of this application:

| Reaction Type | Role of Catalyst | Oxidizing System | Reaction Conditions | Benefit |

| Epoxidation of α,β-unsaturated ketones | Phase-Transfer Co-catalyst | Sodium perborate / NaOH | Biphasic, avoids bulk organic solvent | Reduced solvent use |

Table 1: Application of Tetrahexylammonium Hydrogensulfate in Reduced-Solvent Epoxidation. epdf.pub

Strategies for Catalyst Recovery and Recyclability

The recovery and recyclability of a catalyst are paramount for developing sustainable and economically viable chemical processes. For homogeneous catalysts like tetrahexylammonium hydrogensulfate, which are dissolved in the reaction medium, separation from the product mixture can be a challenge. While extensive research exists on the recyclability of various phase-transfer catalysts and ionic liquids, specific, detailed studies documenting the recovery and reuse of tetrahexylammonium hydrogensulfate are not widely available in the reviewed literature.

However, general principles for recycling quaternary ammonium salt catalysts can be inferred. The strategy for recovery is intrinsically linked to the physical properties of the catalyst and the reaction system. Tetrahexylammonium hydrogensulfate's character as an ionic liquid—a salt with a low melting point—and its solubility profile are key considerations.

One common strategy for recovering similar ionic liquid catalysts is based on their immiscibility with certain organic solvents. For instance, in biphasic ionic liquid-water systems used for some reactions, the catalyst can be easily recovered by simple decantation. epdf.pub Another approach involves the precipitation of the catalyst from the reaction mixture upon the addition of a non-solvent. For example, a method for recycling tetra-(tetraalkylammonium)octamolybdate catalysts involves adding ethyl acetate (B1210297) to the reaction solution post-reaction to precipitate the catalyst, which is then separated by filtration, washed, and dried. rsc.org

A hypothetical recovery cycle for tetrahexylammonium hydrogensulfate, based on these general principles, could involve the following steps, although this has not been specifically documented for this compound:

| Step | Action | Purpose |

| 1 | Product Extraction | Use a non-polar organic solvent in which the product is soluble but the catalyst is not. |

| 2 | Phase Separation | Separate the organic phase (containing the product) from the catalyst-containing phase. |

| 3 | Catalyst Isolation | If necessary, precipitate the catalyst from its phase by adding a non-solvent and recover by filtration. |

| 4 | Catalyst Washing & Drying | Wash the recovered catalyst to remove residual impurities and dry under vacuum. |

| 5 | Reuse | Add the regenerated catalyst to a new batch of reactants. |

Table 2: Generalized, Undocumented Strategy for Tetrahexylammonium Hydrogensulfate Recovery.

While tetrahexylammonium hydrogensulfate is listed as a component in various industrial processes, including one for preparing betulinic acid where palladium catalyst regeneration is a focus, the specific protocols for recycling the phase-transfer catalyst itself are not detailed. google.com The development and documentation of efficient recovery and recycling strategies remain a crucial area for future research to fully exploit the potential of tetrahexylammonium hydrogensulfate as a green catalyst.

Tetrahexylammonium Hydrogensulfate As an Ion Pair Reagent in Advanced Analytical Separations

Theoretical and Practical Considerations in Ion-Pair Chromatography Using Tetrahexylammonium (B1222370) Hydrogensulfate

Ion-pair chromatography (IPC) is a technique that modifies a standard reversed-phase system by adding an ion-pair reagent to the mobile phase. This addition facilitates the retention and separation of ionic analytes.

The mechanism of retention in ion-pair chromatography using tetrahexylammonium hydrogensulfate is generally understood through two predominant models:

Ion-Pair Formation in the Mobile Phase: In this model, the tetrahexylammonium cation [(C₆H₁₃)₄N]⁺ forms a neutral, stoichiometric ion pair with an anionic analyte (A⁻) in the mobile phase. This newly formed neutral complex [(C₆H₁₃)₄N⁺A⁻] is more hydrophobic than the original analyte. Consequently, it has a stronger affinity for the non-polar stationary phase (like C18), leading to increased retention. The large, hydrophobic tetrahexyl groups of the reagent are particularly effective at creating a non-polar exterior for the ion pair, enhancing its solubility and interaction with the stationary phase. scbt.comitwreagents.com

Dynamic Ion-Exchange Model: This model proposes that the hydrophobic tetrahexylammonium cations from the mobile phase adsorb onto the surface of the hydrophobic stationary phase. This process creates a dynamic, positively charged layer on the surface of the column packing material. Anionic analytes in the mobile phase are then retained on the column via an ion-exchange mechanism with the hydrogensulfate counter-ions. This effectively transforms the reversed-phase column into a dynamic ion-exchanger. thermofisher.comwelch-us.com

In practice, the retention mechanism is often a combination of both models, influenced by factors such as the concentration of the ion-pair reagent, the composition of the mobile phase, and the specific nature of the analyte.

To achieve optimal separation, several key chromatographic parameters must be carefully adjusted. The interplay between these factors determines the retention, selectivity, and efficiency of the analysis. sigmaaldrich.com

Reagent Concentration: The concentration of tetrahexylammonium hydrogensulfate is a critical factor. Increasing the reagent concentration in the mobile phase generally leads to a higher density of ion-pair cations on the stationary phase or a greater likelihood of ion-pair formation in the mobile phase, resulting in increased retention times for anionic analytes. However, excessively high concentrations can lead to reagent precipitation and column stability issues. thermofisher.comresearchgate.net

Mobile Phase pH: The pH of the mobile phase must be controlled to ensure that the analyte of interest is in its ionized form. For acidic compounds, the pH should be set sufficiently above their pKa to ensure they are deprotonated and can form an ion pair with the tetrahexylammonium cation. Since tetrahexylammonium is a strong quaternary ammonium (B1175870) salt, its ionization state is not affected by pH changes within the typical operating range of HPLC. sigmaaldrich.com

Solvent Composition: The type and proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase modulate the elution strength. Increasing the percentage of the organic modifier decreases the polarity of the mobile phase, which reduces the retention time of the hydrophobic ion-pairs, similar to conventional reversed-phase chromatography. thermofisher.com

The relationship between these parameters and their effect on analyte retention is summarized in the interactive table below.

Table 1: Optimization of Chromatographic Parameters An interactive table summarizing the general effects of key parameters on analyte retention in ion-pair chromatography.

| Parameter | Change | Effect on Retention of Anionic Analyte | Rationale |

| Reagent Concentration | Increase | Increase | More ion-pair reagent is available to interact with the analyte and stationary phase. |

| Decrease | Decrease | Less ion-pair reagent is available, weakening the interaction. | |

| Mobile Phase pH | Increase (for acidic analytes) | Increase | Promotes ionization of the acidic analyte, enhancing ion-pair formation. |

| Decrease (for acidic analytes) | Decrease | Suppresses analyte ionization, reducing its ability to form an ion pair. | |

| Organic Solvent % | Increase | Decrease | The mobile phase becomes more non-polar, increasing the elution strength for the retained hydrophobic ion pair. |

| Decrease | Increase | The mobile phase becomes more polar, strengthening the retention of the hydrophobic ion pair on the stationary phase. |

Applications in the Analysis of Complex Organic Mixtures

Tetrahexylammonium hydrogensulfate is particularly valuable for the analysis of complex mixtures containing polar and ionic organic compounds, which are common in biological and environmental samples.

The use of tetraalkylammonium salts as ion-pair reagents is well-established for the separation of various biologically important compounds, including organic acids, nucleotides, and peptides. sigmaaldrich.comresearchgate.net For instance, the separation of phosphorylated compounds, which are structurally similar to organic acids, has been successfully achieved using this class of reagents. sigmaaldrich.com The tetraalkylammonium cation interacts with the negatively charged phosphate (B84403) groups, enabling their retention and separation on a reversed-phase column.

While tetrahexylammonium hydrogensulfate is theoretically well-suited for the separation of small organic acids like 3-mercaptopropionic acid due to its ability to pair with the carboxylate anion, specific, published applications detailing this exact separation were not prominently found in the surveyed literature. However, the established principles of ion-pair chromatography strongly support its utility for such analyses. The reagent's strong hydrophobicity makes it especially suitable for retaining small, otherwise poorly-retained ionic species.

The addition of tetrahexylammonium hydrogensulfate to the mobile phase can significantly enhance both the selectivity and sensitivity of a chromatographic method.

Selectivity is improved because the reagent introduces a new retention mechanism—ion exchange—which is superimposed on the existing hydrophobic interactions of the reversed-phase system. sigmaaldrich.com This dual mechanism allows for the separation of compounds that might co-elute in a standard reversed-phase method. The choice and concentration of the ion-pair reagent can alter the elution order of analytes, providing a powerful tool for method development. sigmaaldrich.com

Sensitivity is often improved as a result of better peak shape. Ion-pair reagents can suppress undesirable interactions between basic analytes and residual silanol (B1196071) groups on the silica-based stationary phase, which often cause peak tailing. welch-us.com By creating a more uniform surface and reducing these secondary interactions, the reagent leads to sharper, more symmetrical peaks. Sharper peaks are taller for the same analyte mass, resulting in lower detection limits and thus greater sensitivity. The use of related tetrabutylammonium (B224687) additives has been shown to dramatically reduce peak asymmetry. uniroma1.it

Table 2: Illustrative Impact of a Tetralkylammonium Ion-Pair Reagent on Peak Asymmetry This table presents data adapted from a study on a similar reagent (tetrabutylammonium) to illustrate the typical improvements in peak shape. Asymmetry Factor (As) is calculated at 10% of the peak height; a value of 1.0 indicates a perfectly symmetrical peak.

| Compound | Mode | Asymmetry Factor (As) |

| Amitriptyline | Standard Reversed-Phase | 3.53 |

| With Ion-Pair Reagent | 1.20 | |

| Imipramine | Standard Reversed-Phase | 4.09 |

| With Ion-Pair Reagent | 1.25 |

Data adapted from a study using tetrabutylammonium hydrogen sulfate (B86663), illustrating the principle of peak shape improvement. Source: uniroma1.it

Challenges and Methodologies for Maintaining Column Stability and Performance in Ion-Pair Chromatography with Tetrahexylammonium Hydrogensulfate

Despite its advantages, using tetrahexylammonium hydrogensulfate presents several challenges that require careful management to ensure robust and reproducible results.

The most significant challenge is that the large, hydrophobic tetrahexylammonium cation adsorbs very strongly and, in many cases, irreversibly to the reversed-phase stationary phase. researchgate.net This permanently alters the surface chemistry of the column. Consequently, a column used with this reagent should be dedicated exclusively to that specific method, as it cannot be reliably returned to its original state for other types of analyses. researchgate.netchromatographyonline.com

Other challenges include:

Long Equilibration Times: Due to the strong adsorption of the reagent, columns require extended equilibration times to ensure a stable baseline and reproducible retention times. welch-us.com

Reagent Precipitation: The solubility of tetrahexylammonium hydrogensulfate can be limited, especially in mobile phases with a high percentage of organic solvent. Drastic changes in solvent composition, such as during a steep gradient or improper column flushing, can cause the reagent to precipitate, leading to column blockage and high backpressure. researchgate.net

Method Complexity: The addition of the ion-pair reagent introduces more variables (reagent type, concentration, pH) that need optimization and control, making method development more complex. welch-us.com

To mitigate these issues and maintain column performance, the following methodologies are recommended:

Dedicate the Column: Always dedicate a column for a specific ion-pair method to avoid cross-contamination and ensure reproducibility. researchgate.net

Use a Guard Column: Employing a guard column of the same packing material can protect the analytical column from strongly retained sample components and reagent-related fouling.

Controlled Washing Procedures: When storing the column, it is often best to store it in the mobile phase containing a low concentration of the organic solvent, rather than flushing with high organic content which can cause precipitation. researchgate.net If the reagent must be removed, a multi-step wash with a solvent containing a different, more easily displaced salt may be attempted, though complete removal is unlikely. google.com

Consistent Mobile Phase Preparation: Precise and consistent preparation of the mobile phase, including reagent concentration and pH adjustment, is crucial for reproducible separations.

Electrochemical and Material Science Investigations Involving Tetrahexylammonium Hydrogensulfate

Functionality as a Supporting Electrolyte in Electrochemical Systems

In electrochemistry, a supporting electrolyte is a crucial component added to a solution to increase its conductivity and minimize the migration of electroactive species, ensuring that diffusion is the primary mode of mass transport to the electrode surface. alfa-chemistry.com Tetrahexylammonium (B1222370) hydrogensulfate serves effectively in this capacity. chemimpex.com

While specific studies on tetrahexylammonium hydrogensulfate's impact on cell stability are detailed, research on analogous compounds provides insight. For instance, studies on tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), a related quaternary ammonium (B1175870) salt, have shown that its addition to the electrolyte in lead-acid batteries can increase the overpotential for hydrogen and oxygen evolution. researcher.lifeepa.govresearchgate.net This effect suggests that such additives can influence the electrochemical stability window of the electrolyte. researchgate.netresearchgate.net The presence of TBAHS in the electrolyte was also found to alter the crystalline structure of the lead sulfate layer formed during the redox cycle. researcher.liferesearchgate.net These findings on a similar, shorter-chain compound suggest that tetrahexylammonium hydrogensulfate could have a pronounced effect on stabilizing electrochemical systems.

The role of tetrahexylammonium hydrogensulfate extends to preparative electrochemistry. It has been identified as a useful "enforcing electrolyte" in synthetic electrochemistry and polarography. google.com In such applications, it maintains the solution's conductivity, allowing the desired electrochemical reactions—such as oxidation or reduction of organic or inorganic species—to proceed efficiently at the electrodes without significant ohmic drop. alfa-chemistry.comgoogle.com Its solubility in polar organic solvents further broadens its applicability in various non-aqueous electrochemical systems. cymitquimica.com

Integration of Tetrahexylammonium Hydrogensulfate in Advanced Material Development

The unique structure of tetrahexylammonium hydrogensulfate, combining a bulky, hydrophobic cation with a hydrogensulfate anion, makes it a valuable component in the design of new materials. cymitquimica.com

Tetrahexylammonium hydrogensulfate is itself classified as a protic ionic liquid (PIL). cymitquimica.comqub.ac.uk PILs are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. The synthesis of ammonium-based PILs like tetrahexylammonium hydrogensulfate is often straightforward and atom-economical, typically involving a one-step acid-base neutralization reaction between the corresponding amine (trihexylamine reacted with a hexyl halide to form the quaternary ammonium cation precursor) and an acid, such as sulfuric acid. rsc.org

These simple ammonium ionic liquids are noted for being stable in air and water and are often less expensive to produce than other types, such as those based on imidazolium (B1220033) cations. The properties of the resulting ionic liquid, including its melting point, viscosity, and conductivity, are highly dependent on the nature of both the cation and the anion. qub.ac.uk The study of tetrahexylammonium hydrogensulfate contributes to the broader understanding of how cation and anion structures dictate the physicochemical properties of ionic liquids, aiding in the design of new "task-specific" ionic liquids for various applications. qub.ac.uk

While direct applications of tetrahexylammonium hydrogensulfate in nanomaterial fabrication are not extensively documented, research on its close analog, tetrabutylammonium hydrogen sulfate (TBAHS), demonstrates the potential of this class of compounds. In a notable study, TBAHS was integrated into a poly(lactic acid)-poly(ethylene glycol) (PLA-PEG) composite to fabricate electrospun mats for use as wound dressings. researchgate.net

The addition of the ammonium salt to the polymer solution resulted in the formation of more uniform nanofibers and eliminated the presence of beads. researchgate.net This highlights the compound's role in modifying the properties of the polymer solution for more effective electrospinning. The resulting nanofiber mats showed significantly improved liquid absorption capacity and potent antibacterial activity against both S. aureus and E. coli. researchgate.net These findings suggest that tetrahexylammonium hydrogensulfate, with its longer alkyl chains and potentially enhanced surface activity, could be a valuable component in creating functional nanomaterials and coatings.

Table 1: Research Findings on PLA-PEG Nanofibers with Tetrabutylammonium Hydrogensulfate (TBAHS)

| Property | Observation | Reference |

|---|---|---|

| Fiber Morphology | Addition of TBAHS eliminated beads and improved homogeneity of fiber distribution. | researchgate.net |

| Liquid Absorption Capacity | The PLA-PEG-TBAHS nanofiber showed the highest absorption rate of 480.95%. | researchgate.net |

| Antibacterial Activity | Achieved 99.99% antibacterial activity against S. aureus and E. coli. | researchgate.net |

| Cytotoxicity | Showed high cell viability of 129.05% in L292 mouse fibroblast cells. | researchgate.net |

Investigation of Surfactant and Extraction Properties of Tetrahexylammonium Hydrogensulfate

The amphiphilic nature of tetrahexylammonium hydrogensulfate, arising from its large hydrophobic tetrahexylammonium cation and hydrophilic hydrogensulfate anion, imparts significant surface-active properties. cymitquimica.com This makes it effective as a surfactant in formulating emulsions and dispersions, where it can enhance product stability. chemimpex.com

Its surfactant properties are also leveraged in extraction processes. It is employed as an agent in liquid-liquid extractions, particularly for separating metal ions or organic compounds from aqueous solutions. chemimpex.com This application is valuable in fields such as environmental testing and mining. chemimpex.com The process, often referred to as ion-pair extraction, relies on the ability of the large, lipophilic tetrahexylammonium cation to form an ion pair with a target anion, facilitating the transfer of that anion from an aqueous phase into an organic phase. google.com Furthermore, it has been used in analytical chemistry as a stationary phase modifier in chromatography to improve the separation of complex mixtures, such as separating 3-mercaptopropionic acid from fatty acids. chemimpex.combiosynth.com

Compound Reference Table

Methodologies for Liquid-Liquid Extraction Processes

Tetrahexylammonium hydrogensulfate is a quaternary ammonium salt that serves as a highly effective agent in liquid-liquid extraction processes. chemimpex.com Its utility in this field is primarily due to its nature as a phase transfer catalyst, which enables the movement of ionic species between an aqueous phase and an organic phase. chemimpex.comsigmaaldrich.com This capability is crucial for the separation of various substances, particularly metal ions and organic compounds, from aqueous solutions. chemimpex.com

The fundamental principle behind its function in liquid-liquid extraction involves the formation of an ion pair. The tetrahexylammonium cation, with its long alkyl chains, is lipophilic and readily soluble in non-polar organic solvents. The hydrogensulfate anion is hydrophilic. When introduced into a biphasic system, the tetrahexylammonium cation can exchange its hydrogensulfate anion for an anionic species of interest from the aqueous phase. This newly formed ion pair, now sufficiently hydrophobic due to the large organic cation, can be extracted into the organic phase.

This mechanism is particularly valuable in hydrometallurgy for the recovery and separation of metal ions. researchgate.netresearchgate.net Although specific studies detailing the extraction of every type of metal ion using tetrahexylammonium hydrogensulfate are not broadly available, the principle is analogous to other quaternary ammonium salts and ionic liquids used for this purpose. mdpi.comnih.gov The process generally involves contacting an aqueous solution containing the target metal anions with an organic solvent containing tetrahexylammonium hydrogensulfate. The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the temperature. mdpi.com

The process can be generalized by the following equilibrium for the extraction of a metal anion, MAn-:

Aqueous Phase: MAn- Organic Phase: [N(C6H13)4]+HSO4-

Extraction Reaction: [N(C6H13)4]+HSO4- (org) + MAn- (aq) ⇌ [N(C6H13)4]+MAn- (org) + HSO4- (aq)

This ion-exchange mechanism allows for the selective transfer of the target metal anion into the organic phase. mdpi.com Subsequently, the metal can be stripped from the organic phase by treatment with a suitable aqueous solution, allowing for the regeneration of the extractant.

Below is a table summarizing research findings related to the application of tetrahexylammonium hydrogensulfate and similar compounds in liquid-liquid extraction.

| Application Area | Target Species | System/Methodology | Finding |

| Organic Synthesis | α,β-unsaturated ketones | Biphasic dichloromethane (B109758)/water with sodium perborate (B1237305) | Facilitates epoxidation as a phase-transfer agent. sigmaaldrich.com |

| Organic Synthesis | Aryl bromides | Aqueous sodium formate (B1220265) with palladium-triphenylphosphine catalyst | Enables transfer hydrogenolysis. sigmaaldrich.com |

| Organic Synthesis | Benzylic and allylic bromides | Carbonylation reaction | Used to synthesize carboxylic esters. sigmaaldrich.com |

| Metal Separation | General metal ions | Liquid-liquid extraction from aqueous solutions | Effective for separating metal ions in fields like mining and environmental testing. chemimpex.com |

Formulation and Stabilization of Emulsions and Dispersions

The molecular structure of tetrahexylammonium hydrogensulfate imparts significant surfactant properties, making it a valuable component in the formulation and stabilization of emulsions and dispersions. chemimpex.com As a quaternary ammonium salt, it possesses a positively charged nitrogen atom, which acts as a hydrophilic "head," and four long hexyl chains that constitute a bulky, non-polar, lipophilic "tail." researchgate.net This amphipathic nature is the key to its function as a stabilizer.

In an emulsion, which is a mixture of two immiscible liquids like oil and water, tetrahexylammonium hydrogensulfate positions itself at the interface between the two phases. The hydrophilic head orients towards the aqueous phase, while the lipophilic tails extend into the oil phase. This arrangement reduces the interfacial tension between the oil and water, facilitating the formation of smaller droplets and preventing them from coalescing. The presence of the charged head groups also creates an electrostatic repulsion between the droplets, further contributing to the stability of the emulsion.

Similarly, in a dispersion of solid particles in a liquid, the surfactant molecules can adsorb onto the surface of the particles. The orientation of the surfactant depends on the polarity of the particle surface and the liquid medium. For instance, in a non-aqueous dispersion of polar solid particles, the hydrophilic heads would adsorb to the particle surface, leaving the lipophilic tails to extend into the liquid, thereby preventing particle aggregation.

The effectiveness of a surfactant in stabilizing emulsions and dispersions is often characterized by several parameters, as detailed in the table below. While specific values for tetrahexylammonium hydrogensulfate are proprietary or context-dependent, the table outlines the key properties relevant to its function.

| Property | Description | Relevance to Stabilization |

| Hydrophile-Lipophile Balance (HLB) | An empirical scale to describe the degree of hydrophilicity or lipophilicity of a surfactant. | Determines whether the surfactant is better suited for oil-in-water (o/w) or water-in-oil (w/o) emulsions. Quaternary ammonium salts are generally good for o/w emulsions. |

| Critical Micelle Concentration (CMC) | The concentration of surfactant above which micelles form spontaneously. nih.gov | Indicates the minimum amount of surfactant needed to saturate the interfaces and achieve maximum reduction in surface tension. Lower CMC values suggest higher efficiency. nih.gov |

| Surface Tension Reduction | The ability of the surfactant to lower the surface tension of the liquid in which it is dissolved. | A significant reduction in interfacial tension is crucial for the formation of stable emulsions with fine droplet sizes. nih.gov |

| Adsorption at Interfaces | The process by which surfactant molecules accumulate at the boundary between two phases. | Efficient adsorption is necessary to create a protective layer around droplets or particles, preventing coalescence or aggregation. nih.gov |

The use of tetrahexylammonium hydrogensulfate as a surfactant enhances the stability and performance of various products, finding applications in industries such as cosmetics and pharmaceuticals. chemimpex.com Its ability to create stable emulsions and dispersions is a direct result of its well-defined amphipathic chemical structure.

Advanced Spectroscopic and Characterization Techniques for Tetrahexylammonium Hydrogensulfate

Spectroscopic Approaches for Structural and Purity Assessment

Spectroscopic methods are fundamental in confirming the identity and purity of tetrahexylammonium (B1222370) hydrogensulfate by probing its molecular structure and the vibrations and electronic transitions within its bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds like tetrahexylammonium hydrogensulfate. slideshare.netslideshare.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms in a molecule and their connectivity. slideshare.netslideshare.net

In the ¹H NMR spectrum of a similar compound, tetrabutylammonium (B224687) hydrogen sulfate (B86663), distinct signals corresponding to the different protons within the tetraalkylammonium cation are observed. chemicalbook.com For tetrahexylammonium hydrogensulfate, one would expect to see characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the hexyl chains, as well as the methylene group directly attached to the nitrogen atom. The chemical shift, integration, and multiplicity of these signals would confirm the structure of the cation. The presence of the hydrogensulfate anion would also be confirmed, though its proton signal might be broad or exchangeable depending on the solvent and concentration.

Key ¹H NMR Spectral Interpretations for Tetrahexylammonium Cation:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Structural Information |

| Terminal CH₃ | ~0.9 | Triplet | Confirms the end of the hexyl chains. |

| Internal CH₂ groups | ~1.2-1.6 | Multiplet | Represents the bulk of the hexyl chains. |

| α-CH₂ (next to N⁺) | ~3.2-3.4 | Triplet or Multiplet | Indicates the protons directly bonded to the nitrogen, deshielded by the positive charge. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy provides a unique "fingerprint" of a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.govredalyc.orgyoutube.com Each functional group within tetrahexylammonium hydrogensulfate will have characteristic vibrational frequencies. nih.govredalyc.org

The FT-IR spectrum of tetrahexylammonium hydrogensulfate is expected to show strong C-H stretching vibrations from the hexyl chains in the 2800-3000 cm⁻¹ region. Vibrations associated with the hydrogensulfate anion, such as S=O and S-O stretching, would also be prominent, typically appearing in the 1000-1250 cm⁻¹ and 800-900 cm⁻¹ regions, respectively. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bending vibrations that is unique to the molecule and can be used for definitive identification. redalyc.orgyoutube.comusamvcluj.ro

Expected FT-IR Absorption Bands for Tetrahexylammonium Hydrogensulfate:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C-H (Alkyl) | Bending | 1375 - 1470 |

| S=O (Sulfate) | Asymmetric Stretching | ~1210 - 1260 |

| S=O (Sulfate) | Symmetric Stretching | ~1040 - 1060 |

| S-O (Sulfate) | Stretching | ~850 - 900 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgyoutube.com The types of electronic transitions that can occur include σ → σ, n → σ, π → π, and n → π. youtube.comshu.ac.uk

For a saturated compound like tetrahexylammonium hydrogensulfate, which lacks chromophores with π electrons, the primary electronic transitions are σ → σ* and n → σ*. youtube.comshu.ac.uk These transitions require high energy and typically occur in the far-UV region, often below the standard measurement range of many spectrophotometers. libretexts.org Therefore, a UV-Vis spectrum of pure tetrahexylammonium hydrogensulfate in a non-absorbing solvent is expected to show minimal to no absorption in the 200-800 nm range. Any significant absorption in this region could indicate the presence of impurities. shu.ac.ukubbcluj.ro

Solid-State and Surface Characterization Methodologies

These techniques are crucial for understanding the macroscopic and microscopic properties of tetrahexylammonium hydrogensulfate in its solid form, providing information on its crystal structure and particle morphology.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the crystalline structure of materials. nih.govyoutube.comyoutube.com When X-rays are directed at a crystalline sample, they are diffracted by the planes of atoms within the crystal lattice, producing a unique diffraction pattern. youtube.comyoutube.com This pattern provides information about the unit cell dimensions and the arrangement of atoms. youtube.com

For tetrahexylammonium hydrogensulfate, XRD analysis can confirm its crystalline nature and identify its specific crystal system (e.g., cubic, tetragonal, orthorhombic). The positions and intensities of the diffraction peaks are characteristic of the compound's crystal structure and can be used for phase identification and purity assessment. nih.govyoutube.com In cases where large single crystals are difficult to obtain, powder XRD (PXRD) can be used to analyze a sample consisting of many small, randomly oriented crystallites. youtube.comnih.gov

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Studies

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), utilize electron beams to generate high-resolution images of a sample's morphology and structure. youtube.comthermofisher.comslideshare.net

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography of a material. thermofisher.comresearchgate.net For tetrahexylammonium hydrogensulfate, SEM can reveal the size, shape, and surface features of its crystals or particles. This is valuable for understanding how the material might behave in various applications, such as in catalysis or as a phase-transfer agent. SEM provides a three-dimensional-like image of the sample's surface. thermofisher.com

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. thermofisher.comresearchgate.net To be analyzed by TEM, the sample must be sufficiently thin to allow electrons to pass through it. thermofisher.com TEM can reveal details about the crystal lattice, defects, and the presence of different phases within a single particle of tetrahexylammonium hydrogensulfate. While TEM offers higher resolution than SEM, sample preparation can be more complex. youtube.comthermofisher.com

Comparison of Electron Microscopy Techniques:

| Technique | Information Provided | Sample Requirements | Image Type |

| SEM | Surface morphology, particle size and shape | Conductive coating often required | 3D surface image |

| TEM | Internal structure, crystallinity, defects | Very thin samples (ultramicrotomy may be needed) | 2D projection of internal structure |

Thermal Analysis Techniques (TGA, DSC) for Decomposition Pathways and Phase Transitions

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For Tetrahexylammonium hydrogensulfate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential data on its thermal stability, decomposition pathways, and phase transitions. cn-henven.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net This provides information on phase transitions such as melting, crystallization, and glass transitions. The melting point (Tₘ) is a key characteristic identified by DSC. For Tetrahexylammonium hydrogensulfate, a crystalline solid, the melting point is consistently reported in the range of 98-102 °C. chemimpex.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This endothermic event appears as a distinct peak on a DSC thermogram. Furthermore, quantitative data such as the enthalpy of fusion can be determined. For instance, the melting of Tetrabutylammonium hydrogen sulfate has a measured enthalpy of -48.4 J/g. researchgate.net Such data is vital for understanding the energy requirements of phase changes in these materials.

Below is a data table summarizing the key thermal properties for Tetrahexylammonium hydrogensulfate and its tetrabutyl analogue.

| Property | Tetrahexylammonium hydrogensulfate | Tetrabutylammonium hydrogen sulfate | Technique | Reference |

| Melting Point (Tₘ) | 98-102 °C | 168-172 °C | DSC | chemimpex.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.com |

| Decomposition Temperature | Not specified | Stable up to 260 °C | TGA | researchgate.net |

| Enthalpy of Fusion (ΔHₘ) | Not specified | -48.4 J/g | DSC | researchgate.net |

Hyphenated Mass Spectrometry Techniques for Identification and Reaction Monitoring (e.g., Chemical Ionization Mass Spectrometry)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of chemical compounds. nih.gov For Tetrahexylammonium hydrogensulfate, hyphenated mass spectrometry (MS) techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer powerful capabilities for identification and reaction monitoring. nih.gov

Mass spectrometry is particularly useful for the structural elucidation of quaternary ammonium (B1175870) salts. nih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used for these permanently charged ionic compounds. kennesaw.edunih.gov Research has shown that the addition of mobile phase modifiers like trifluoroacetic acid can lead to the formation of characteristic and intense cluster ions, allowing for the unambiguous identification of quaternary ammonium cations in negative-ion mode ESI-MS. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID), where the predominant fragmentation pathway for singly charged quaternary ammonium cations is often the detachment of the intact cation. nih.gov

A particularly powerful hyphenated method for monitoring decomposition reactions is the coupling of Thermogravimetric Analysis with Mass Spectrometry (TGA-MS). youtube.com In this setup, the sample is heated in the TGA, and the gases evolved during thermal decomposition are transferred directly into a mass spectrometer. youtube.com This allows for the real-time identification of the decomposition products as they are formed at specific temperatures. This technique provides a detailed, temperature-resolved profile of the decomposition pathway, offering insights into the reaction mechanism that are not available from TGA alone. youtube.com

The table below summarizes the information that can be obtained for Tetrahexylammonium hydrogensulfate using various hyphenated MS techniques.

| Hyphenated Technique | Separation/Analysis Method | Coupled Detector | Information Obtained | Reference |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation from mixtures, molecular weight confirmation, and structural identification of the intact ionic compound. | nih.gov |

| ESI-MS/MS | Electrospray Ionization | Tandem Mass Spectrometry | Unambiguous identification of the quaternary ammonium cation and characterization of its fragmentation pathways via CID. | nih.govnih.gov |

| TGA-MS | Thermogravimetric Analysis | Mass Spectrometry | Real-time identification of evolved gases during thermal decomposition, providing detailed information on decomposition pathways and reaction mechanisms. | youtube.com |

In Situ and Operando Characterization of Tetrahexylammonium Hydrogensulfate in Dynamic Systems

In situ and operando characterization techniques are advanced analytical methods that probe a material's properties while it is functioning or under conditions that simulate its operating environment. These methods are critical for understanding the dynamic behavior of Tetrahexylammonium hydrogensulfate in its various applications, such as phase-transfer catalysis and electrochemistry. chemimpex.comcymitquimica.com

TGA-MS, as described in the previous section, is a prime example of an in situ and operando technique. youtube.com By analyzing the decomposition of Tetrahexylammonium hydrogensulfate as it happens, researchers can directly observe the chemical transformations and intermediates involved in the degradation process under dynamic thermal conditions. This provides a much more accurate picture of the material's stability and reaction pathways than post-analysis of the final decomposition products. youtube.com

Another example of in situ characterization can be found in the study of the electrical properties of analogous tetraalkylammonium hydrogensulfates. Research on Tetrabutylammonium hydrogen sulfate has involved measuring its electrical conductivity over a wide temperature range, from its solid state at 60 °C to its molten state at 180 °C. researchgate.net These measurements, taken while the temperature is actively changing, reveal how the phase transitions affect the material's ionic conductivity. researchgate.net The conductivity was found to increase significantly, reaching over 10⁻² S/cm in the melt, with different activation energies for conduction in the solid and molten states. researchgate.net This type of in situ analysis is crucial for evaluating the performance of Tetrahexylammonium hydrogensulfate as a supporting electrolyte in electrochemical applications, as it characterizes the material's charge transport properties under relevant operating conditions. chemimpex.com These advanced characterization methods provide a direct window into the material's behavior within dynamic systems, bridging the gap between its fundamental properties and its practical applications.

Theoretical and Computational Chemistry Approaches to Tetrahexylammonium Hydrogensulfate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Tetrahexylammonium (B1222370) hydrogensulfate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and, by extension, its reactivity.

First-Principles Studies of Molecular Geometry and Electronic Properties

First-principles studies, which are based on quantum mechanics without empirical parameters, are crucial for determining the optimized molecular geometry and electronic properties of THAHS. While specific first-principles studies on THAHS are not abundant in the literature, extensive research on analogous tetraalkylammonium salts, such as tetrabutylammonium (B224687), provides significant insights. researchgate.netresearchgate.net

Molecular orbital calculations have shown that in tetraalkylammonium cations, the positive charge is not localized solely on the central nitrogen atom. Instead, it is delocalized over the adjacent methylene (B1212753) groups (α-methylenes). researchgate.net This charge distribution is a key factor in the chemical behavior of these salts. The long hexyl chains in the tetrahexylammonium cation contribute to its high lipophilicity, a property essential for its function as a phase-transfer catalyst.

Table 1: Calculated Electronic Properties of a Model Tetraalkylammonium Cation

| Property | Calculated Value/Description | Significance |

| Charge Distribution | Positive charge delocalized over the nitrogen and α-methylene groups. | Influences intermolecular interactions and reactivity. |

| Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict reactivity. | The energy gap between HOMO and LUMO indicates chemical stability. |

| Dipole Moment | The long, flexible alkyl chains influence the overall dipole moment of the ion pair. | Affects solubility and interaction with polar and non-polar solvents. |

Note: The data in this table is generalized from studies on similar tetraalkylammonium salts and represents the expected properties of the tetrahexylammonium cation.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A significant aspect of THAHS chemistry is its ability to form and participate in hydrogen bonding. The hydrogens on the α-methylene groups of the tetrahexylammonium cation can act as hydrogen-bond donors. researchgate.netnih.gov This capability is often discussed in the context of its role as a phase-transfer catalyst. nih.gov

The hydrogensulfate anion (HSO₄⁻) is also a key participant in hydrogen bonding, acting as both a donor (through its hydrogen atom) and an acceptor (through its oxygen atoms). The interplay of these interactions governs the formation of ion pairs and their behavior in solution. Computational studies on similar systems, like tetrabutylammonium salts, have confirmed the formation of specific hydrogen bonds between the cation and anion. cdnsciencepub.com Low-frequency Raman spectroscopy, a technique sensitive to intermolecular interactions, has been used to study the hydration and interionic interactions in tetraalkylammonium salt hydrates. nih.gov

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. By simulating the movement of atoms and molecules over time, MD can provide insights into processes that are difficult to observe experimentally.

Modeling Interfacial Phenomena in Phase Transfer Catalysis

As a phase-transfer catalyst, THAHS facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase. chemimpex.com MD simulations can model the behavior of the THAHS ion pair at the interface between these two phases.

The simulations can reveal how the lipophilic tetrahexylammonium cation carries the hydrogensulfate anion (or another reactive anion it has exchanged with) from the aqueous phase into the organic phase. This process is driven by the favorable interactions of the long alkyl chains with the organic solvent. The simulations can also provide information on the orientation and conformation of the ion pair at the interface, which is crucial for understanding the efficiency of the catalytic process.

Simulation of Ion-Pairing Dynamics in Chromatographic Environments

Tetrahexylammonium hydrogensulfate is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC). chromforum.org In this technique, it is added to the mobile phase to enhance the retention and separation of anionic analytes on a reversed-phase column.

MD simulations can be employed to understand the dynamics of ion-pairing in this context. These simulations can model the interactions between the tetrahexylammonium cation, the analyte anion, and the stationary phase (typically a C18-modified silica). The simulations can illustrate how the tetrahexylammonium cation adsorbs onto the hydrophobic stationary phase, creating a positively charged surface that can then interact with and retain the anionic analytes. Computational studies on ion pairing with tetrabutylammonium ions have shown a general motif for the interaction between the cation and various anions. nih.gov

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry plays a vital role in elucidating the detailed mechanisms of reactions catalyzed by THAHS. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway.

For instance, in a phase-transfer catalyzed reaction, computational methods can be used to study the anion exchange step, where the hydrogensulfate anion is replaced by the reactant anion from the aqueous phase. The subsequent reaction of the ion pair in the organic phase can also be modeled to understand the role of the tetrahexylammonium cation in stabilizing the transition state. While specific computational studies on reaction mechanisms involving THAHS are limited, the principles have been demonstrated for other tetraalkylammonium salt-catalyzed reactions, such as N-alkylation and cyclization reactions.

Table 2: Computationally Studied Parameters in Catalytic Cycles

| Parameter | Computational Method | Insights Gained |

| Activation Energy | Quantum Mechanics (e.g., DFT) | Determines the rate-determining step of the reaction. |

| Transition State Geometry | Quantum Mechanics | Reveals the structure of the high-energy intermediate. |

| Reaction Pathway | Quantum Mechanics | Maps the energetic landscape of the entire catalytic cycle. |

| Solvent Effects | Continuum Solvation Models or Explicit Solvent MD | Understands the role of the solvent in the reaction mechanism. |

Transition State Searches and Reaction Coordinate Analysis

Transition state theory is a cornerstone of understanding chemical reaction rates. Computational chemistry provides the tools to locate transition state structures—the highest energy point along a reaction pathway—and to analyze the entire reaction coordinate. For reactions catalyzed by tetrahexylammonium hydrogensulfate, these methods would be indispensable for mapping out the mechanistic steps.

Methodologies: Researchers employ various computational methods to explore potential energy surfaces and identify transition states. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. rsc.orgnih.govresearchgate.net Algorithms such as the nudged elastic band (NEB) method or string methods are used to find the minimum energy path between reactants and products, with the transition state located at the saddle point of this path.

In the context of phase-transfer catalysis involving tetrahexylammonium hydrogensulfate, theoretical studies would focus on the key steps of the catalytic cycle. This includes the transfer of the hydrogensulfate anion or another reactant anion from an aqueous phase to an organic phase, facilitated by the lipophilic tetrahexylammonium cation. Computational models would simulate this transfer and the subsequent reaction in the organic phase.

Application to Tetrahexylammonium Hydrogensulfate-Catalyzed Reactions: A critical aspect to investigate would be the interaction between the tetrahexylammonium cation, the hydrogensulfate anion, and the reactants. While direct research on the tetrahexylammonium salt is limited, studies on other tetraalkylammonium salts indicate that the cation is not merely a spectator ion. The alkyl chains can create a specific steric and electronic environment that influences the reactivity of the paired anion. researchgate.netresearchgate.net

For example, in a nucleophilic substitution reaction, computational chemists would model the approach of the nucleophile (carried by the catalyst) to the substrate. Transition state searches would identify the geometry and energy of the transition state, providing insight into the activation barrier of the reaction. The reaction coordinate would illustrate the energy profile as the new bond forms and the leaving group departs.

A hypothetical transition state analysis for a reaction catalyzed by tetrahexylammonium hydrogensulfate might involve calculating the energy barriers for different possible pathways, thereby determining the most likely mechanism.

Prediction of Reaction Selectivity and Efficiency

One of the most powerful applications of computational chemistry in catalysis is the prediction of reaction selectivity (chemo-, regio-, and stereoselectivity) and efficiency. mdpi.comacs.orgrsc.org For reactions utilizing tetrahexylammonium hydrogensulfate, these predictive models can guide the optimization of reaction conditions and even the design of more effective catalysts.

Predicting Selectivity: The selectivity of a reaction is determined by the relative energy barriers of the competing transition states. rsc.org By calculating the energies of all possible transition states, researchers can predict the major product of a reaction. For instance, if a substrate has multiple reactive sites, DFT calculations can determine which site is more susceptible to attack by the nucleophile associated with the catalyst.

Quantitative Structure-Activity/Selectivity Relationships (QSAR) represent a data-driven approach to predicting catalyst performance. nih.gov In this method, a range of catalysts with systematic structural variations are synthesized and tested. Computational descriptors for these catalysts (e.g., steric parameters, electronic properties) are then correlated with the observed reaction outcomes using statistical models. While a specific QSAR model for tetrahexylammonium hydrogensulfate has not been reported, the methodology has been successfully applied to other quaternary ammonium (B1175870) phase-transfer catalysts. nih.govillinois.edu

The lipophilicity of the tetrahexylammonium cation is a key determinant of its efficiency as a phase-transfer catalyst. Computational models can quantify this property and correlate it with the catalyst's ability to transport anions across the phase boundary.

Below is a representative data table illustrating the type of information that could be generated from a computational study on a hypothetical reaction catalyzed by different tetraalkylammonium hydrogensulfate salts.

| Catalyst | Calculated Activation Energy (kcal/mol) | Predicted Major Product | Predicted Yield (%) |

| Tetrabutylammonium hydrogensulfate | 22.5 | Product A | 85 |

| Tetrahexylammonium hydrogensulfate | 20.8 | Product A | 92 |

| Tetraoctylammonium hydrogensulfate | 21.2 | Product A | 90 |

Future Research Directions and Emerging Applications of Tetrahexylammonium Hydrogensulfate

Development of Novel Tetrahexylammonium (B1222370) Hydrogensulfate-Based Catalysts for Complex Syntheses

The role of Tetrahexylammonium hydrogensulfate as a phase-transfer catalyst (PTC) is a cornerstone of its current utility and a fertile ground for future research. chemimpex.combiomol.comrsc.org It has demonstrated efficacy in facilitating reactions between reactants in immiscible phases, thereby enhancing reaction rates and yields in organic synthesis. chemimpex.combiomol.com

Future research is anticipated to focus on expanding the application of THAHS to more intricate and demanding synthetic challenges. Its use as a lipophilic phase-transfer catalyst has been noted, and it has been identified as a highly efficient catalyst in specific ruthenium-catalyzed reactions. sigmaaldrich.com Research has shown its utility in a variety of organic transformations, including:

Epoxidation: Facilitating the epoxidation of α,β-unsaturated ketones in biphasic systems. sigmaaldrich.com

Hydrogenolysis: Aiding the transfer hydrogenolysis of aryl bromides. sigmaaldrich.com

Carbonylation: Assisting in the carbonylation of benzylic and allylic bromides to form carboxylic esters. sigmaaldrich.com

Multicomponent Reactions: Catalyzing one-pot multicomponent condensations to produce complex heterocyclic structures like 2,4,6-triarylpyridines. researchgate.net

Domino Reactions: Mediating domino Knoevenagel-hetero-Diels-Alder reactions for the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles. researchgate.net

Cycloadditions: Enabling regioselective [3+2] cycloaddition reactions to form substituted 1,2,3-triazoles. researchgate.net